Field: Material Science
Application: Isopropylphenyl diphenyl phosphate is used as a flame-retardant plasticizer in various applications.
Method: The compound is incorporated into the material during the manufacturing process to enhance its fire resistance. The exact method and parameters would depend on the specific manufacturing process and the type of material.
Field: Toxicology
Application: Isopropylphenyl diphenyl phosphate has been studied for its potential reproductive and developmental toxicity.
Method: In one study, the compound was administered to rats via dosed feed at various concentrations from gestation day 6 through postnatal day 56.
Results: The study found that both isopropylphenyl diphenyl phosphate-related toxicity and reduction in body weights, delays in pubertal endpoints, and/or reduced cholinesterase enzyme activity were noted in pups at certain concentrations.
Field: Polymer Science
Field: Home Safety
Method: These compounds are used in various household products to enhance their fire resistance.
Field: Chemical Engineering
Application: Isopropylphenyl diphenyl phosphate is a component of Reofos 35, a low viscosity synthetic isopropylated triaryl phosphate ester.
Field: Nanotechnology
Application: Isopropylphenyl diphenyl phosphate is used in the production of polymer–clay nanocomposites.
Method: The compound is incorporated into the nanocomposite during the manufacturing process. The exact method and parameters would depend on the specific manufacturing process and the type of nanocomposite.
Isopropylphenyl diphenyl phosphate is an organophosphate compound characterized by its viscous light yellow liquid form. It is primarily used as a flame retardant and plasticizer in various industrial applications. The molecular formula of isopropylphenyl diphenyl phosphate is , with a molecular weight of approximately 368.37 g/mol . This compound is insoluble in water and exhibits potential fire hazards, being classified as probably combustible .
The biological activity of isopropylphenyl diphenyl phosphate has not been extensively studied, but as an organophosphate, it may exhibit neurotoxic effects similar to other compounds in this class. Organophosphates are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function, which can lead to symptoms of poisoning and neurological impairment .
Isopropylphenyl diphenyl phosphate can be synthesized through various methods, including:
This compound has several applications across different industries:
Isopropylphenyl diphenyl phosphate shares structural similarities with several other organophosphates. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Triethyl phosphate | Commonly used as a solvent; less viscous than isopropylphenyl diphenyl phosphate. | |
| Triphenyl phosphate | Used primarily as a flame retardant; lacks the isopropyl group. | |
| Dibutyl phosphate | More hydrophobic; used in lubricants and plasticizers. | |
| Dimethyl methylphosphonate | A precursor for chemical warfare agents; more volatile than isopropylphenyl diphenyl phosphate. |
Isopropylphenyl diphenyl phosphate's unique structure, featuring both isopropyl and phenyl groups, contributes to its distinct physical properties and applications compared to these similar compounds. Its specific use as a flame retardant and plasticizer differentiates it within the broader category of organophosphates .
Isopropylphenyl diphenyl phosphate represents a significant class of organophosphate compounds with the molecular formula C₂₁H₂₁O₄P and molecular weight of 368.36-368.37 g/mol [1] [2] [3]. This compound exists as multiple positional isomers, with the isopropyl group attached at the ortho (2-position, CAS 64532-94-1), meta (3-position, CAS 69515-46-4), or para (4-position, CAS 55864-04-5) positions of the phenyl ring [4] [5] [6] [7] [8] [9] [10]. The general mixture is commonly referenced by CAS number 28108-99-8 [4] [3] [11].
Direct X-ray crystallographic data for isopropylphenyl diphenyl phosphate remains limited in the published literature. However, structural insights can be derived from closely related phosphate ester compounds that have been successfully crystallized and analyzed. A related compound, diphenyl (isopropylamido)phosphate with molecular formula C₁₅H₁₈NO₃P, has been subjected to comprehensive X-ray crystallographic analysis [12] [13].
The crystallographic study of the related compound revealed a monoclinic crystal system with unit cell parameters of a = 8.4432(5) Å, b = 5.3030(4) Å, c = 16.3443(11) Å, and β = 90.453(6)° [13]. The unit cell volume was determined to be 731.78(9) ų with Z = 2, indicating two molecules per unit cell. Data collection was performed at 120 K using Mo Kα radiation [12] [13].
The phosphorus atom in the related structure exhibited a distorted tetrahedral geometry with P(O)(O)₂N coordination environment, showing bond angles ranging from 98.16(6)° to 115.82(6)° [12]. This geometric information provides valuable insights into the probable coordination environment of the phosphorus center in isopropylphenyl diphenyl phosphate, where similar tetrahedral distortion around the phosphorus atom would be expected due to the presence of three different substituents (two phenoxy groups and one isopropylphenoxy group).
Crystal packing analysis of related phosphate esters has demonstrated the importance of intermolecular interactions, particularly C-H⋯O hydrogen bonding interactions that contribute to the overall crystal stability [14]. The study revealed that individual complexes pack in three-dimensional layers connected via weak C-H⋯O hydrogen-bonding interactions, creating alternating hydrophobic and hydrophilic environments [14].
While specific crystallographic data for isopropylphenyl diphenyl phosphate is not currently available, the structural similarities with characterized analogues suggest that successful crystallization would likely yield monoclinic or orthorhombic crystal systems with comparable unit cell dimensions and similar intermolecular packing arrangements.
Nuclear magnetic resonance spectroscopy provides detailed structural information about isopropylphenyl diphenyl phosphate, particularly for distinguishing between positional isomers and confirming molecular connectivity. Comprehensive NMR analysis has been conducted primarily on the 4-isopropylphenyl diphenyl phosphate isomer using deuterated chloroform (CDCl₃) as the solvent [15].
Proton NMR (¹H NMR) Analysis:
The ¹H NMR spectrum of 4-isopropylphenyl diphenyl phosphate exhibits characteristic multipicity patterns that confirm the presence of the isopropyl substituent and aromatic systems [15]. The isopropyl methyl groups appear as a distinctive doublet at δ 1.23-1.26 ppm with a coupling constant J = 7 Hz, integrating for six protons [15]. This splitting pattern results from coupling to the adjacent methine proton of the isopropyl group.
The isopropyl methine proton resonates as a quartet at δ 2.87-2.94 ppm with J = 7 Hz, integrating for one proton [15]. This multiplicity confirms the presence of the CH(CH₃)₂ structural unit and its coupling to the six equivalent methyl protons.
The aromatic region displays complex overlapping multiplets at δ 7.18-7.29 ppm (11H) and δ 7.35-7.40 ppm (3H) [15]. These signals arise from the protons on the three phenyl rings: two unsubstituted diphenyl groups and one para-isopropyl substituted phenyl ring. The integration pattern and chemical shift values are consistent with the expected aromatic proton count and substitution pattern.
Carbon-13 NMR (¹³C NMR) Analysis:
The ¹³C NMR spectrum provides complementary structural information, particularly for carbon connectivity and substitution patterns [15]. The isopropyl methyl carbons appear at δ 23.9 ppm, while the isopropyl methine carbon resonates at δ 33.4 ppm [15]. These chemical shift values are characteristic of aliphatic carbons in isopropyl groups attached to aromatic systems.
The aromatic carbon region spans from δ 119.7 to 129.7 ppm, with specific resonances at δ 119.7-119.8 ppm corresponding to aromatic CH carbons and δ 125.2-129.7 ppm representing various aromatic CH environments [15]. The chemical shift distribution reflects the electronic environment differences among the three phenyl rings, particularly the influence of the electron-donating isopropyl substituent and the electron-withdrawing phosphate ester group.
Phosphorus-31 NMR (³¹P NMR) Considerations:
While specific ³¹P NMR data for isopropylphenyl diphenyl phosphate was not detailed in the literature reviewed, phosphorus NMR spectroscopy is crucial for characterizing organophosphate compounds [16]. The phosphorus nucleus in aryl phosphate esters typically resonates in the range of δ -5 to -20 ppm, depending on the electronic environment and substituent effects.
Mass spectrometric analysis of isopropylphenyl diphenyl phosphate reveals characteristic fragmentation patterns that are essential for structural identification and environmental monitoring applications [17] [18] [19] [20]. The fragmentation behavior follows predictable pathways based on the stability of resulting fragments and the ease of specific bond cleavage.
Molecular Ion and Base Peaks:
Under electrospray ionization conditions, isopropylphenyl diphenyl phosphate readily forms protonated molecular ions [M+H]⁺ at m/z 369.1252, corresponding to the addition of a proton to the molecular mass of 368.1177 [18] [19] [20]. This molecular ion peak typically serves as the base peak or exhibits high relative intensity in positive-ion mode mass spectra.
Primary Fragmentation Pathways:
The most significant fragmentation occurs through C-O bond cleavage, resulting in the loss of phenol (94 Da) to produce a fragment at m/z 251 [20] [21]. This fragmentation represents the preferential cleavage of the aryl-oxygen bond, which is thermodynamically and kinetically favored due to the stability of the resulting phenoxide anion and the aromatic cation.
Loss of substituent groups, particularly the isopropyl moiety, generates fragments at m/z 215 [17] [20]. This fragmentation pathway involves the elimination of the isopropyl radical (43 Da) or related alkyl fragments, depending on the specific isomeric form and ionization conditions.
Secondary Fragmentation Patterns:
Further fragmentation proceeds through carbonyl elimination, producing ions at m/z 187 through the loss of carbon monoxide (28 Da) [17] [20]. This process reflects the inherent instability of the phosphate ester linkage under high-energy collision conditions.
A characteristic aromatic fragment appears at m/z 170, representing a rearrangement product that retains the core aromatic phosphate structure [17] [20]. This fragment is particularly diagnostic for organophosphate flame retardants and serves as a valuable marker for structural identification.
Terminal Fragmentation Products:
The phenoxide ion [C₆H₇O]⁺ at m/z 95.0496 represents a stable terminal fragment resulting from P-O bond cleavage [20]. This fragment exhibits high relative intensity due to the aromatic stabilization and is commonly observed across various aryl phosphate compounds.
Additional aromatic fragments include the phenol fragment at m/z 94 and the phenyl cation [C₆H₅]⁺ at m/z 77 [18] [20]. These terminal products result from extensive fragmentation under high collision energy conditions and provide confirmation of the aromatic components within the molecular structure.
Diagnostic Applications:
The fragmentation pattern of isopropylphenyl diphenyl phosphate follows similar rules to other organophosphate flame retardants, characterized by gradual loss of substituents, carbonyl groups, and aromatic components [17]. This systematic fragmentation behavior enables the development of targeted analytical methods for environmental monitoring and exposure assessment studies.
Infrared spectroscopy provides comprehensive functional group characterization of isopropylphenyl diphenyl phosphate, enabling identification of key structural components and their vibrational characteristics [22] [23]. The infrared spectrum exhibits distinct absorption bands corresponding to the aromatic rings, isopropyl substituents, and the central phosphate ester functionality.
Aromatic System Vibrations:
The aromatic C-H stretching vibrations appear in the region 3100-3000 cm⁻¹ with medium intensity [22] [23]. These bands are characteristic of the multiple phenyl rings present in the molecule and provide confirmation of aromatic substitution patterns.
Aromatic C=C stretching vibrations manifest as medium-intensity bands at 1600-1580 cm⁻¹ and 1500-1480 cm⁻¹ [23] [24]. These frequencies are typical for substituted benzene rings and reflect the electronic influence of both the isopropyl substituent and the phosphate ester group.
Aromatic C-H out-of-plane bending vibrations provide valuable information about substitution patterns, appearing at 780-740 cm⁻¹ (medium intensity) for substituted benzene rings and 690-650 cm⁻¹ (strong intensity) for monosubstituted benzene rings [23] [24]. The presence of both bands confirms the mixed substitution pattern expected for isopropylphenyl diphenyl phosphate.
Aliphatic Component Vibrations:
The isopropyl groups contribute characteristic C-H stretching vibrations at 2970-2950 cm⁻¹ (asymmetric) and 2880-2860 cm⁻¹ (symmetric), both exhibiting strong intensity [23]. Additional methylene stretching vibrations appear at 2930-2920 cm⁻¹, providing evidence for CH₂ groups within the molecular structure.
The asymmetric CH₃ bending vibration of the isopropyl groups appears at 1470-1430 cm⁻¹ with medium intensity [23]. This band is particularly diagnostic for identifying isopropyl substitution and distinguishing it from other alkyl substituent patterns.
Phosphate Ester Functional Group Vibrations:
The most characteristic and intense absorption in the infrared spectrum arises from the P=O stretching vibration at 1300-1200 cm⁻¹ [22] [23]. This very strong absorption is diagnostic for phosphate esters and provides unambiguous identification of the central phosphorus-containing functionality.
Phosphorus-oxygen-carbon (P-O-C) stretching vibrations appear as distinct bands at 1200-1150 cm⁻¹ for aromatic phosphate linkages and 1050-1000 cm⁻¹ for aliphatic phosphate connections [22] [23]. Both bands exhibit strong intensity and reflect the mixed aromatic-aliphatic substitution pattern of the phosphate center.
General P-O stretching vibrations contribute medium-intensity absorptions at 950-900 cm⁻¹ [22] [23]. These bands provide additional confirmation of the phosphate ester functionality and complement the higher-frequency P=O stretch.
Structural Correlation and Diagnostic Applications:
The infrared spectroscopic profile of isopropylphenyl diphenyl phosphate provides a comprehensive fingerprint for compound identification and purity assessment. The combination of aromatic, aliphatic, and phosphate ester vibrations creates a distinctive spectral pattern that enables differentiation from related organophosphate compounds and other flame retardant chemicals.
The relative intensity relationships between different functional group absorptions serve as indicators of molecular composition and substitution ratios. The strong P=O stretch combined with multiple aromatic and aliphatic C-H vibrations confirms the expected structural features and provides validation for synthetic or analytical procedures.